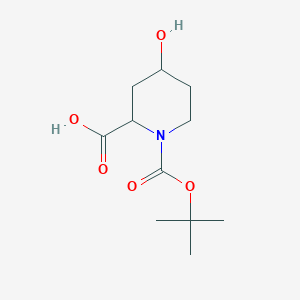
1-(tert-Butoxycarbonyl)-4-hydroxypiperidine-2-carboxylic acid
Vue d'ensemble
Description
Synthesis Analysis
An improved synthesis method for a related compound, (3R)-2-(tert-Butoxycarbonyl)-7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, utilizes a modified Pictet-Spengler reaction, achieving a 95% yield with minimal racemization. The enantiomeric excess of the final product was notably improved to 99.4% via recrystallization, showcasing the efficacy of this synthesis approach (Liu et al., 2008).
Molecular Structure Analysis
The molecular structure and conformational analysis of a derivative, (1SR, 2RS)-1-[N-tert-butoxycarbonyl)amino]-2-hydroxymethylcylopropane-1-carboxylic acid, were elucidated through X-ray analysis. This analysis revealed the Z-configuration of the cyclopropane ring, a disordered carboxylic group, and a trans conformation of the peptide bond. The structure is significantly influenced by hydrogen bonding, which plays a crucial role in its conformational stability (Cetina et al., 2003).
Chemical Reactions and Properties
N-tert.-Butoxycarbonyl-aminomethyl(α-phenyl)phenoxyacetic acid was synthesized and identified as suitable for use as a handle in solid-phase synthesis of peptide α-carboxamides. This highlights the compound's chemical reactivity and its potential application in peptide synthesis (Gaehde & Matsueda, 1981).
Applications De Recherche Scientifique
Tert-Butoxycarbonylation Reagent : 1-(tert-Butoxycarbonyl)-4-hydroxypiperidine-2-carboxylic acid serves as a tert-butoxycarbonylation reagent for acidic proton-containing substrates such as phenols, aromatic and aliphatic amine hydrochlorides, and aromatic carboxylic acids, enabling chemoselective reactions in high yield under mild conditions (Saito, Ouchi, & Takahata, 2006).
Synthesis of Substituted tert-Butyl Carboxylates : This compound is involved in the stereoselective synthesis of substituted tert-butyl carboxylates, which are important for the synthesis of cis and trans isomers in organic chemistry (Boev, Moskalenko, Belopukhov, & Przheval’skii, 2015).
Synthesis of Pipecolic Acid Derivatives : It plays a role in the stereoselective synthesis of pipecolic acid derivatives, showcasing its utility in the creation of complex organic molecules (Purkayastha, Shendage, Froehlich, & Haufe, 2010).
Immobilization of Carboxylic Acid Moieties : The compound is used in the efficient methodology for anchoring diverse carboxylic acids to hydroxymethylated resins, a key process in material science and pharmaceutical research (Laborde, Bermejo, Boggián, & Mata, 2008).
Synthesis of Antibiotic Derivatives : It is an intermediate in the preparation of new antibiotic derivatives with antibacterial, anti-inflammatory, or antitumor activity (Veinberg, Petrulyanis, Grigan, Turovskii, Musel, & Lukevic, 1996).
Group Migration in Chemical Synthesis : This compound demonstrates a fast N→O tert-butyloxycarbonyl (Boc) group migration via a base-generated alkoxide, revealing an unusual mechanism in organic synthesis (Xue & Silverman, 2010).
Solid-Phase Synthesis of Peptides : It is used in the solid-phase synthesis of peptide alpha-carboxamides, an important process in peptide and protein research (Gaehde & Matsueda, 2009).
Orientations Futures
The future directions for the use of “1-(tert-Butoxycarbonyl)-4-hydroxypiperidine-2-carboxylic acid” and similar compounds could involve further exploration of their use in peptide synthesis and other areas of organic synthesis . The development of simple, effective and environmentally compliant organic transformations are increasing sought after as a means to drive sustainable processes .
Propriétés
IUPAC Name |
4-hydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO5/c1-11(2,3)17-10(16)12-5-4-7(13)6-8(12)9(14)15/h7-8,13H,4-6H2,1-3H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCAZZUFIDGXTDA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(tert-Butoxycarbonyl)-4-hydroxypiperidine-2-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




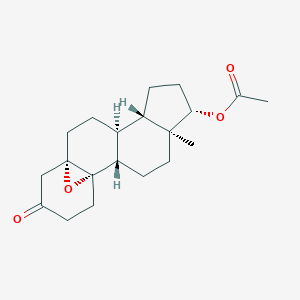
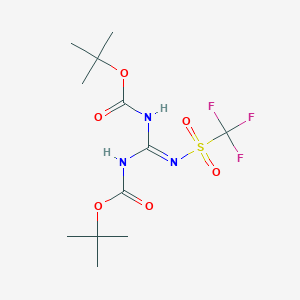
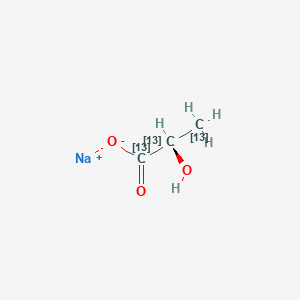
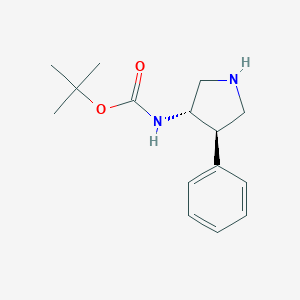


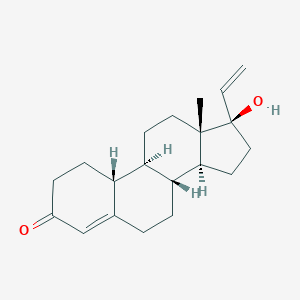

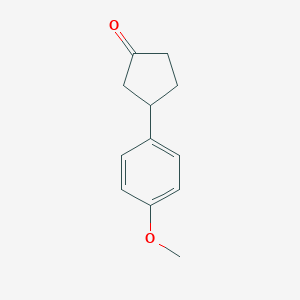



![10,13-Dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B50950.png)